2,2-Diethylazetidine

CAS No.:

Cat. No.: VC17812411

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N |

|---|---|

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | 2,2-diethylazetidine |

| Standard InChI | InChI=1S/C7H15N/c1-3-7(4-2)5-6-8-7/h8H,3-6H2,1-2H3 |

| Standard InChI Key | ITXYDHCNXASMEP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCN1)CC |

Introduction

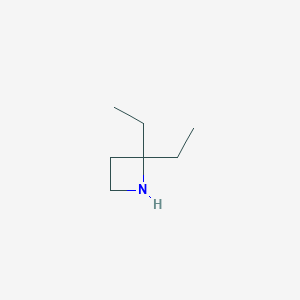

Chemical Structure and Molecular Characteristics

Azetidine derivatives are characterized by a four-membered ring containing three carbon atoms and one nitrogen atom. In 2,2-diethylazetidine, the nitrogen atom occupies the first position, while the second carbon hosts two ethyl groups (-CHCH). This substitution pattern introduces steric hindrance and alters electronic properties compared to unsubstituted azetidine .

Theoretical Molecular Formula and Weight

Based on structural analogs, the molecular formula of 2,2-diethylazetidine is hypothesized as CHN, yielding a molecular weight of 113.20 g/mol (Table 1). This estimation aligns with the trend observed in substituted azetidines, where each ethyl group adds 28.05 g/mol to the base azetidine structure (CHN, 57.10 g/mol) .

Table 1: Predicted Molecular Properties of 2,2-Diethylazetidine

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 113.20 g/mol |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 1 (tertiary amine) |

| Rotatable Bonds | 2 (ethyl groups) |

Spectroscopic Features

While no experimental spectra for 2,2-diethylazetidine are available, infrared (IR) and nuclear magnetic resonance (NMR) data from related compounds provide insights. For example, 1-isopropyl-2,2-dimethylazetidine (CHN) exhibits a vapor-phase IR spectrum with peaks at 2,960 cm (C-H stretching) and 1,460 cm (C-N bending) . The 2,2-diethyl analog would likely show similar bands, with minor shifts due to increased alkyl chain length .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume